molecular formula C18H18N8O7S3 B123194 (E)-Ceftriaxone CAS No. 92143-31-2

(E)-Ceftriaxone

カタログ番号: B123194
CAS番号: 92143-31-2
分子量: 554.6 g/mol
InChIキー: VAAUVRVFOQPIGI-TYHRLYECSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-Ceftriaxone is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and meningitis. The compound is particularly valued for its long half-life, allowing for once-daily dosing.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from 7-aminocephalosporanic acid. The key steps include acylation, cyclization, and esterification reactions. The process typically requires specific reagents such as acyl chlorides, bases like triethylamine, and solvents like dichloromethane. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity and potency.

化学反応の分析

Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can modify its side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacokinetic and pharmacodynamic properties.

科学的研究の応用

Neuroprotective Properties

Recent studies have identified (E)-Ceftriaxone as a compound with significant neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).

  • Alzheimer's Disease : Research indicates that this compound can enhance cognitive function by upregulating glutamate transporter-1 (GLT-1), which helps regulate glutamate levels in the brain. In a study involving mice with AD-like pathology, treatment with this compound resulted in improved cognitive performance and reduced amyloid-beta deposition, suggesting its potential as a therapeutic agent for cognitive decline associated with AD .
  • Amyotrophic Lateral Sclerosis : Clinical trials have explored the use of this compound as a neuroprotective agent in ALS. The drug's ability to modulate excitotoxicity through GLT-1 activation presents a promising avenue for slowing disease progression .

Treatment of Neurological Disorders

The compound has also been studied for its efficacy in various neurological disorders:

  • Parkinson’s Disease : In preclinical studies, this compound demonstrated beneficial effects on motor deficits in rat models of Parkinson's disease. The drug's mechanism involves reducing excitotoxicity and promoting neuroprotection .
  • Other Neurological Conditions : Its application extends to conditions like cerebral ischemia and epilepsy, where it has shown potential in mitigating neuronal damage through similar mechanisms of glutamate regulation .

Antimicrobial Efficacy

Despite its emerging roles in neurology, this compound remains a critical antibiotic for treating serious bacterial infections:

  • Broad-Spectrum Activity : It is effective against various pathogens including Streptococcus pneumoniae, Escherichia coli, and Neisseria gonorrhoeae. Its pharmacological profile allows it to treat infections across multiple systems such as respiratory, urinary tract, and soft tissues .

Adverse Effects and Case Studies

While generally safe, this compound can lead to adverse reactions:

  • Agranulocytosis : A case report highlighted a patient who developed agranulocytosis during treatment with this compound. The patient's condition improved after switching to cefepime, emphasizing the need for monitoring blood counts during therapy .
  • Hemolysis : Another report documented a case of autoimmune hemolytic anemia in a child treated with this compound for Lyme arthritis. This underscores the importance of recognizing potential hematological side effects associated with the drug .

Table 1: Summary of Neuroprotective Studies Involving this compound

Study TypeConditionKey Findings
PreclinicalAlzheimer's DiseaseImproved cognitive function; reduced Aβ deposition
Clinical TrialAmyotrophic Lateral SclerosisPotential neuroprotective effects
PreclinicalParkinson’s DiseaseBeneficial effects on motor deficits

Table 2: Adverse Effects Associated with this compound

Adverse EffectDescriptionCase Study Reference
AgranulocytosisSevere drop in white blood cellsPatient recovered after switching to cefepime
Autoimmune Hemolytic AnemiaHemolysis observed in pediatric patientDocumented case in Lyme arthritis treatment

作用機序

(E)-Ceftriaxone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce β-lactamase enzymes, which degrade other β-lactam antibiotics.

類似化合物との比較

    Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.

    Cefixime: An oral third-generation cephalosporin with a different pharmacokinetic profile.

    Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.

Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, allowing for once-daily dosing, which improves patient compliance. It also has a high degree of stability against β-lactamase enzymes, making it effective against resistant bacterial strains.

生物活性

(E)-Ceftriaxone, a third-generation cephalosporin antibiotic, exhibits significant biological activity against a broad spectrum of bacteria. This article explores its mechanisms of action, pharmacokinetics, clinical case studies, and associated complications.

Ceftriaxone's primary mechanism involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial lysis and death. Ceftriaxone is particularly effective against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics due to its stability against various beta-lactamases .

Pharmacokinetics

  • Absorption : Ceftriaxone is administered via intramuscular or intravenous routes, with negligible oral bioavailability (<1%).
  • Distribution : The volume of distribution varies from 5.78 to 35.2 L depending on the patient's condition (healthy vs. septic) and has adequate penetration into cerebrospinal fluid (CSF) for treating meningitis.
  • Protein Binding : Approximately 95% of ceftriaxone binds to plasma proteins.
  • Metabolism and Elimination : Ceftriaxone undergoes minimal metabolism and is primarily eliminated through urine (33-67%) and bile .

Clinical Case Studies

Case Study 1: Biliary Pseudolithiasis
A study highlighted two cases involving elderly patients with Type 1 Diabetes Mellitus who developed biliary pseudolithiasis after ceftriaxone administration. Both patients exhibited significant complications related to gallbladder stones, prompting a change in antibiotic therapy due to the association with ceftriaxone .

Case Study 2: Leukocytoclastic Vasculitis
A report documented a case of leukocytoclastic vasculitis in a 49-year-old female patient following ceftriaxone treatment. This adverse reaction underscores the importance of monitoring for hypersensitivity reactions in patients receiving this antibiotic .

Antimicrobial Spectrum

Ceftriaxone demonstrates potent activity against various pathogens:

Pathogen Type Examples Activity
Gram-positive CocciStreptococcus pneumoniaeEffective
Gram-negative BacilliEscherichia coli, Klebsiella sppEffective
AnaerobesBacteroides fragilisModerate

Ceftriaxone's stability against hydrolysis by beta-lactamases makes it particularly valuable in treating infections caused by resistant strains .

Safety Profile and Complications

While ceftriaxone is generally well-tolerated, it can lead to several complications:

  • Biliary Sludge : As noted in the case studies, ceftriaxone can precipitate biliary sludge, especially in patients with pre-existing conditions like diabetes.
  • Hypersensitivity Reactions : Cases of vasculitis have been reported, necessitating careful patient monitoring during treatment .
  • Drug Interactions : Ceftriaxone should not be mixed with calcium-containing solutions due to the risk of precipitation .

特性

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-TYHRLYECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-59-5, 104376-79-6
Record name Ceftriaxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-Ceftriaxone
Reactant of Route 2
Reactant of Route 2
(E)-Ceftriaxone
Reactant of Route 3
Reactant of Route 3
(E)-Ceftriaxone
Reactant of Route 4
(E)-Ceftriaxone
Reactant of Route 5
Reactant of Route 5
(E)-Ceftriaxone
Reactant of Route 6
(E)-Ceftriaxone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。